molecular formula C22H27N3O4S2 B2645147 (Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-69-8

(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2645147
CAS No.: 533868-69-8
M. Wt: 461.6
InChI Key: WQEVZDKDKJHSLZ-FCQUAONHSA-N
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Description

(Z)-4-(N,N-Diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzoyl moiety and a substituted benzo[d]thiazole ring system. The compound’s structure includes:

  • Benzamide core: Provides a planar aromatic scaffold for molecular interactions.
  • Diethylsulfamoyl group (-SO₂N(Et)₂): Enhances solubility and may influence pharmacokinetic properties via hydrogen bonding or sulfonamide-mediated target binding .
  • 4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene moiety: The benzothiazole ring, substituted with ethoxy and ethyl groups, contributes to π-π stacking and hydrophobic interactions. The Z-configuration of the imine bond (C=N) is critical for maintaining stereochemical stability and biological activity .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-5-24(6-2)31(27,28)17-14-12-16(13-15-17)21(26)23-22-25(7-3)20-18(29-8-4)10-9-11-19(20)30-22/h9-15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEVZDKDKJHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Sulfamoylation: The N,N-diethylsulfamoyl group can be added through a reaction with diethylamine and a sulfonyl chloride derivative.

    Formation of the Benzamide Linkage: This step involves the coupling of the benzo[d]thiazole derivative with a benzoyl chloride under basic conditions to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride could reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions could occur at the benzamide or benzo[d]thiazole rings, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives based on shared motifs, including benzamide cores, sulfonamide/sulfamoyl groups, and heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reported Applications/Activities References
(Z)-4-(N,N-Diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzamide, diethylsulfamoyl, Z-configured benzo[d]thiazol-2(3H)-ylidene ~483.59 (calculated) -SO₂N(Et)₂, C=N, ethoxy, ethyl Not explicitly stated; inferred from analogs
4c1: Thiazole-quinolinium derivative Quinolinium iodide, morpholinopropyl-substituted benzo[d]thiazole 559.25 -I⁻, morpholine, C=N Antibacterial activity
Triazole-thiones [7–9] 1,2,4-Triazole-3-thione, phenylsulfonyl 415–450 (estimated) -SO₂Ph, C=S, triazole Potential enzyme inhibition
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazolylidene, isoxazole, benzamide 348.39 C=O, C=N, thiadiazole Synthetic intermediate
Etobenzanid (Pesticide) Dichlorophenyl, ethoxymethoxy-benzamide 344.21 -OCH₂OEt, Cl Herbicide

Key Findings:

Benzothiazole vs. Quinolinium Systems: The target compound’s benzo[d]thiazole ring lacks the cationic quinolinium iodide present in 4c1 , which may reduce cytotoxicity compared to iodinated analogs.

Sulfamoyl vs. Sulfonyl Groups :

  • The diethylsulfamoyl group (-SO₂N(Et)₂) in the target compound differs from phenylsulfonyl (-SO₂Ph) groups in triazole derivatives [7–9]. The former may improve solubility due to the tertiary amine, while phenylsulfonyl groups increase lipophilicity .

Benzamide Derivatives :

  • Compared to etobenzanid (a pesticide), the target compound’s benzothiazole and sulfamoyl groups likely shift its biological target from plant enzymes (e.g., acetolactate synthase in etobenzanid) to mammalian systems, such as kinases or proteases .

Synthetic Routes: The target compound’s synthesis likely involves condensation of a sulfamoyl-substituted benzoyl chloride with a substituted benzothiazole-2-amine, similar to methods in (e.g., reflux in ethanol with hydroxylamine) . Yields for analogous benzamide syntheses range from 60–80%, suggesting comparable efficiency .

Spectroscopic Characterization :

  • The Z-configuration of the imine bond in the target compound would be confirmed via ¹H-NMR (δ ~8–9 ppm for C=N-H) and IR (C=N stretch ~1600 cm⁻¹), analogous to benzo[d]thiazole derivatives in and .

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfamoyl group and a thiazole ring, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes the formation of the thiazole and benzamide moieties, followed by the introduction of the sulfamoyl group. Specific reagents and conditions can vary, but the overall process aims to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs, particularly those containing benzothiazole and benzimidazole derivatives, exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound were tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) and showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has shown that related compounds exhibit significant antibacterial effects .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor activity of related benzothiazole derivatives in 2D and 3D cell culture formats. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating their effectiveness against lung cancer cell lines .
    • For example, compound 8 showed an IC50 of 6.75 μM against A549 cells in 2D assays, highlighting its potential as a lead compound for further development.
  • Antimicrobial Testing :
    • In another study, derivatives were subjected to broth microdilution testing against Escherichia coli and Staphylococcus aureus. The results indicated notable antibacterial activity, supporting the hypothesis that structural modifications could enhance efficacy .

The proposed mechanism of action for this compound likely involves interaction with DNA or RNA targets, disrupting cellular processes essential for tumor growth and bacterial survival. Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes .

Data Table: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50 Value (μM)Reference
AntitumorA5496.75
AntitumorHCC8275.13
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified

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